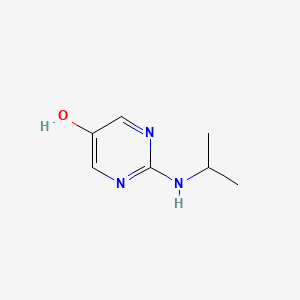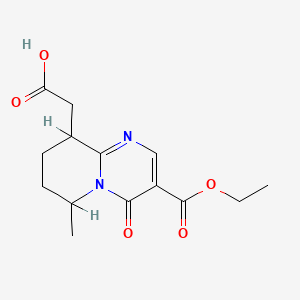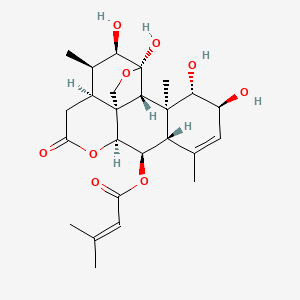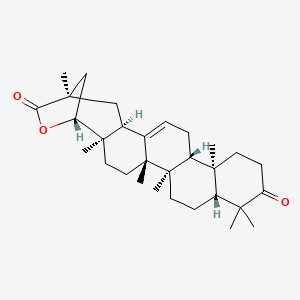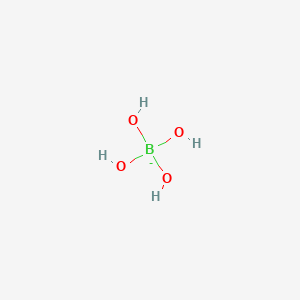
5-Amino-2'-deoxyuridine
Overview
Description
5-Amino-2’-deoxyuridine: is a nucleoside analogue that has garnered significant interest in the fields of molecular biology and medicinal chemistry. It is structurally similar to thymidine but contains an amino group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2’-deoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the amino group using trifluoroacetyl, dimethylformamidine, or 2-(4-nitrophenyl)ethoxycarbonyl groups to prevent acetylation during oligonucleotide assembly . The protected uridine is then subjected to deprotection and further functionalization to yield 5-Amino-2’-deoxyuridine.
Industrial Production Methods: Industrial production methods for 5-Amino-2’-deoxyuridine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the uracil ring or the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate is commonly used for selective oxidation reactions.
Reducing Agents: Hydrogenation catalysts and reducing agents like sodium borohydride are used for reduction reactions.
Substitution Reagents: Various electrophiles can be used to introduce new functional groups via substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: 5-Amino-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .
Biology: In molecular biology, 5-Amino-2’-deoxyuridine is used in high-resolution footprinting of protein-DNA complexes. It serves as a probe to study the binding sites and interactions of proteins with DNA .
Medicine: Its analogues are being explored for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 5-Amino-2’-deoxyuridine is used in drug discovery platforms. It is incorporated into nucleic acids for use in genomic research and the development of new therapeutic agents .
Mechanism of Action
Molecular Targets and Pathways: 5-Amino-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. It can act as a substrate for DNA polymerases, leading to the formation of modified DNA strands. These modifications can interfere with DNA synthesis and repair processes, ultimately inhibiting cell proliferation .
Pathways Involved: The compound primarily targets the DNA synthesis pathway. By incorporating into DNA, it can disrupt the normal function of thymidylate synthase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the amino group at the 5-position and is used in similar applications but with different properties.
5-Azido-2’-deoxyuridine: Contains an azido group at the 5-position and is used as a photoaffinity labeling reagent.
5-Bromo-2’-deoxyuridine: Contains a bromo group at the 5-position and is used in cell proliferation studies.
Uniqueness: 5-Amino-2’-deoxyuridine is unique due to its amino group, which allows for selective chemical reactions and modifications. This property makes it particularly useful in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .
Properties
IUPAC Name |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVAFPILSPXRM-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203909 | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-30-1 | |
| Record name | 5-Amino-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5536-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2'-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

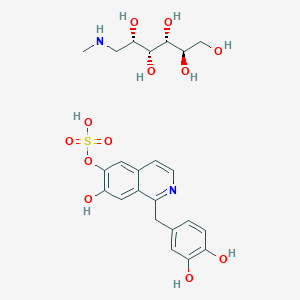
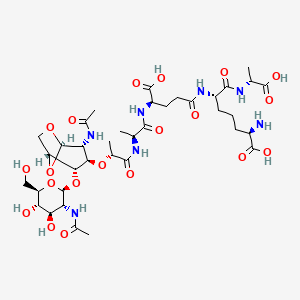
![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)



